molecular formula C9H11ClN4O B11880985 6-Chloro-9-isobutyl-7H-purin-8(9H)-one

6-Chloro-9-isobutyl-7H-purin-8(9H)-one

Cat. No.: B11880985
M. Wt: 226.66 g/mol
InChI Key: RZHYTONRMKJYAH-UHFFFAOYSA-N
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Description

6-Chloro-9-isobutyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-isobutyl-7H-purin-8(9H)-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the purine ring: This can be achieved through the cyclization of appropriate intermediates.

    Chlorination: Introduction of the chlorine atom at the 6-position using reagents like thionyl chloride or phosphorus oxychloride.

    Isobutylation: Alkylation at the 9-position using isobutyl bromide or isobutyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-isobutyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the chlorine atom or other functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-9-isobutyl-7H-purin-8(9H)-one would depend on its specific interactions with molecular targets. It might inhibit enzymes, bind to receptors, or interfere with nucleic acid synthesis. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A simpler analog with similar reactivity.

    9-Isobutyladenine: Another purine derivative with different substituents.

    8-Chlorotheophylline: A related compound with a different substitution pattern.

Uniqueness

6-Chloro-9-isobutyl-7H-purin-8(9H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C9H11ClN4O

Molecular Weight

226.66 g/mol

IUPAC Name

6-chloro-9-(2-methylpropyl)-7H-purin-8-one

InChI

InChI=1S/C9H11ClN4O/c1-5(2)3-14-8-6(13-9(14)15)7(10)11-4-12-8/h4-5H,3H2,1-2H3,(H,13,15)

InChI Key

RZHYTONRMKJYAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C(=NC=N2)Cl)NC1=O

Origin of Product

United States

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